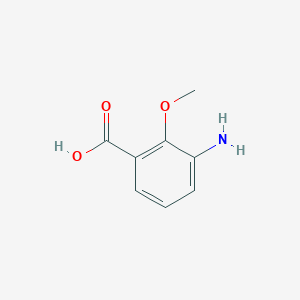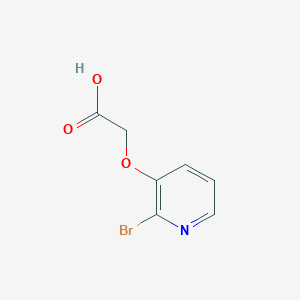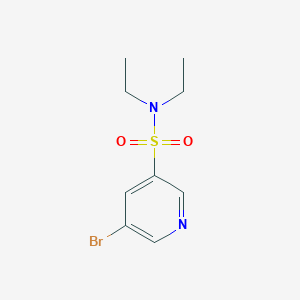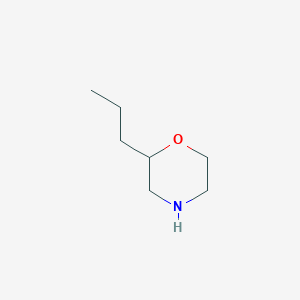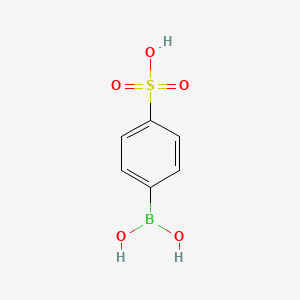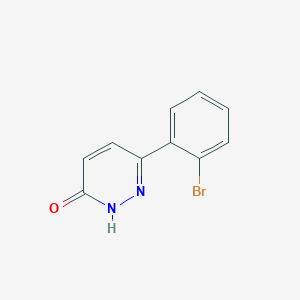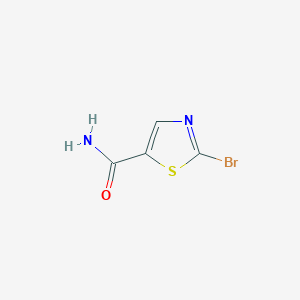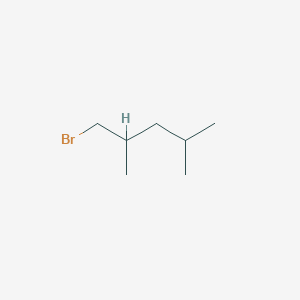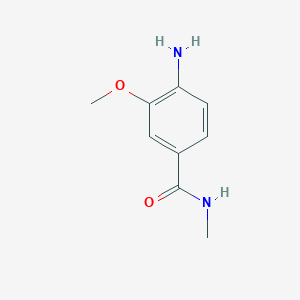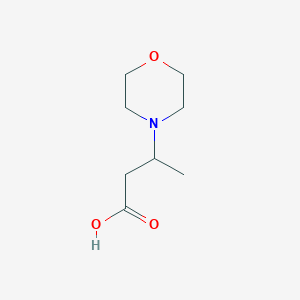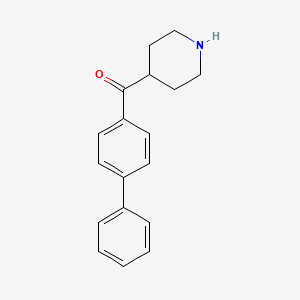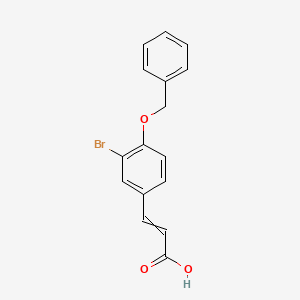
3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid is a brominated aromatic compound with potential interest in various fields of chemistry and materials science. While the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and phenyl groups have been synthesized and analyzed, which can provide insights into the properties and reactivity of the title compound.
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves regioselective bromination reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% using bromine in acetic acid . This suggests that a similar approach could be employed for the synthesis of 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid, with careful consideration of the regioselectivity and the electronic effects of the substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the orientation of substituents around the aromatic ring. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This indicates that the molecular structure of 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid would likely show similar coplanarity between the methoxy and phenyl groups, with the prop-2-enoic acid moiety introducing additional structural considerations.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be influenced by the electron-withdrawing or electron-donating properties of the substituents. The presence of a bromine atom, which is electron-withdrawing, can activate the compound towards further electrophilic substitution reactions . The chemical reactivity descriptors such as ionization energy, hardness, and electrophilicity can be used to predict the reactivity of such compounds . Solvent effects also play a significant role in altering the reactivity parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are determined by their molecular structure and substituents. The crystal packing, hydrogen bonding, and intermolecular interactions significantly influence the stability and properties of these compounds . Nonlinear optical (NLO) properties are of particular interest, with some compounds showing significant NLO activity, which could be a promising feature of 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid as well . The vibrational analysis, as well as the study of molecular electrostatic potential surfaces and HOMO-LUMO band gaps, are essential for understanding the optical and electronic properties .
Eigenschaften
IUPAC Name |
3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXQCNGAXBAMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627562 |
Source


|
| Record name | 3-[4-(Benzyloxy)-3-bromophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid | |
CAS RN |
67808-76-8 |
Source


|
| Record name | 3-[4-(Benzyloxy)-3-bromophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

